1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis.
Preparation Methods
The synthesis of 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways . Specific pathways involved may include the dopamine and serotonin pathways, which are critical for mood regulation and cognitive function .
Comparison with Similar Compounds
1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
3F-α-PHP: A structural analog with similar psychoactive properties.
4F-3-methyl-α-PVP: Another analog that has been detected in various regions and is known for its stimulant effects.
MDPHP: Distinguished by the presence of a 3,4-methylenedioxy moiety and an elongated alkyl side chain.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct advantages in certain applications .
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14-8-2-3-12(14)10-4-6-11(13)7-5-10/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
BJAMWJPPUROTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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